2-furyl(1-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic compound that features both a furan ring and an imidazole ring. This compound is of interest due to its unique structure, which combines the properties of both furan and imidazole, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 2-furylcarbinol with 1-methylimidazole in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-furyl(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-furyl(1-methyl-1H-imidazol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with various molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-furyl(1H-imidazol-2-yl)methanone
- 2-furyl(1-methyl-1H-imidazol-4-yl)methanone
- 2-furyl(1H-imidazol-4-yl)methanone
Uniqueness
2-furyl(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both a furan ring and a 1-methylimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
furan-2-yl-(1-methylimidazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOLEXCOQNYRSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489404 |
Source
|
Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-29-9 |
Source
|
Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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